Cas no 5378-52-9 (1-phenyl-1H-1,2,3,4-tetrazole)

1-phenyl-1H-1,2,3,4-tetrazole structure
1-phenyl-1H-1,2,3,4-tetrazole structure
商品名:1-phenyl-1H-1,2,3,4-tetrazole
CAS番号:5378-52-9
MF:C7H6N4
メガワット:146.1493
MDL:MFCD00022388
CID:373055
PubChem ID:138477

1-phenyl-1H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

    • 1H-Tetrazole, 1-phenyl-
    • 1-Phenyl-1H-tetrazole
    • 1-phenyltetrazole
    • 1H-Tetrazole,1-phenyl
    • 1-phenyl-1,2,3,4-tetrazole
    • 1-phenyl-1H-1,2,3,4-tetrazole
    • 1-Phenyl-1H-tetrazol
    • phenyl-tetrazole
    • 5-PHENYL-1H-TETRAZOLE
    • 0LCC44M8Y9
    • 1-Phenyl-1H-tetraazole #
    • DSSTox_CID_26765
    • DSSTox_RID_81888
    • DSSTox_GSID_46765
    • 1-phenyl-1,2,3,4-tetraazole
    • IYPXPGSELZFFMI-UHFFFAOYSA-N
    • HMS1675P01
    • Tox21_112619
    • STK386526
    • FCH829611
    • 1-phenyl-1H-1,2,3,4-tetraazole
    • BAS 01248208
    • F8880-3202
    • 5378-52-9
    • AKOS000568332
    • SCHEMBL342739
    • UNII-0LCC44M8Y9
    • CAS-5378-52-9
    • CHEMBL3186008
    • BDBM600902
    • MFCD00463625
    • DS-19880
    • BCP29339
    • DTXCID4026765
    • A870631
    • O10433
    • DTXSID6046765
    • SY316365
    • US11634391, Compound 134
    • NCGC00168346-01
    • NCGC00168346-02
    • Q27236938
    • MDL: MFCD00022388
    • インチ: 1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H
    • InChIKey: IYPXPGSELZFFMI-UHFFFAOYSA-N
    • ほほえんだ: N1(C([H])=NN=N1)C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 146.05900
  • どういたいしつりょう: 146.059246
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 43.6

じっけんとくせい

  • 密度みつど: 1.2955 (rough estimate)
  • ふってん: 255.75°C (rough estimate)
  • フラッシュポイント: 128.4°C
  • 屈折率: 1.6530 (estimate)
  • PSA: 43.60000
  • LogP: 0.66230

1-phenyl-1H-1,2,3,4-tetrazole セキュリティ情報

1-phenyl-1H-1,2,3,4-tetrazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-phenyl-1H-1,2,3,4-tetrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM253502-25g
1-Phenyl-1H-tetrazole
5378-52-9 97%
25g
$*** 2023-05-30
Ambeed
A173635-25g
1-Phenyl-1H-tetrazole
5378-52-9 97%
25g
$347.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P40270-1g
1-Phenyl-1H-tetrazole
5378-52-9
1g
¥196.0 2021-09-08
Life Chemicals
F8880-3202-10g
1-phenyl-1H-1,2,3,4-tetrazole
5378-52-9 95%+
10g
$118.0 2023-09-06
abcr
AB490638-10 g
1-Phenyl-1H-tetrazole, 95%; .
5378-52-9 95%
10g
€292.00 2023-06-15
abcr
AB490638-25 g
1-Phenyl-1H-tetrazole, 95%; .
5378-52-9 95%
25g
€536.30 2023-06-15
Ambeed
A173635-10g
1-Phenyl-1H-tetrazole
5378-52-9 97%
10g
$174.0 2025-02-21
Aaron
AR00DA9J-1g
5-PHENYL-1H-TETRAZOLE
5378-52-9 97%
1g
$34.00 2025-01-24
Life Chemicals
F8880-3202-5g
1-phenyl-1H-1,2,3,4-tetrazole
5378-52-9 95%+
5g
$84.0 2023-09-06
Life Chemicals
F8880-3202-1g
1-phenyl-1H-1,2,3,4-tetrazole
5378-52-9 95%+
1g
$28.0 2023-09-06

1-phenyl-1H-1,2,3,4-tetrazole 関連文献

1-phenyl-1H-1,2,3,4-tetrazoleに関する追加情報

1-Phenyl-1H-1,2,3,4-Tetrazole: A Comprehensive Overview

The compound 1-phenyl-1H-1,2,3,4-tetrazole (CAS No. 5378-52-9) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This molecule is characterized by its tetrazole ring system, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The phenyl group attached to the tetrazole ring adds unique electronic and structural properties to the compound, making it a versatile building block for various applications.

Recent studies have highlighted the potential of 1-phenyl-1H-1,2,3,4-tetrazole in drug discovery and development. The tetrazole moiety is known for its ability to act as a bioisostere of carboxylic acids and other functional groups, making it an attractive candidate for medicinal chemists. Researchers have explored its role in designing inhibitors for enzymes such as kinases and proteases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 1-phenyl-tetrazole exhibit potent inhibitory activity against certain oncogenic kinases, suggesting its potential in anticancer therapy.

In addition to its pharmacological applications, 1H-tetrazole derivatives have been extensively studied for their role in organic synthesis. The tetrazole ring system serves as a valuable intermediate in the construction of complex molecules due to its reactivity and stability. Recent advancements in catalytic methods have enabled the synthesis of 1-phenyl-tetrazole with high efficiency and selectivity. For example, transition metal-catalyzed cross-coupling reactions have been employed to functionalize the phenyl group with various substituents, expanding the scope of its applications.

The electronic properties of 1H-tetrazole derivatives also make them promising candidates for materials science applications. The tetrazole ring's ability to act as both an electron-deficient and electron-rich system has been exploited in the design of organic semiconductors and sensors. A study published in *Advanced Materials* reported that thin films of 1-phenyl-tetrazole exhibit excellent charge transport properties, making them suitable for use in organic electronics such as field-effect transistors and light-emitting diodes.

Furthermore, the environmental impact of CAS No. 5378-52-9 has been a topic of recent research interest. Scientists are investigating its biodegradation pathways and toxicity profiles to ensure sustainable practices in its production and application. Preliminary findings suggest that under certain conditions, 1H-tetrazole derivatives can undergo microbial degradation without releasing harmful byproducts.

In conclusion, 1-phenyl-1H-1,2,3,4-tetrazole (CAS No. 5378-52-9) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables it to serve as a versatile building block for drug discovery and organic synthesis while offering innovative solutions in advanced materials development. As research continues to uncover new properties and applications of this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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